molecular formula C21H21N3O5S2 B2365280 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-05-2

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2365280
CAS No.: 683762-05-2
M. Wt: 459.54
InChI Key: MPHSIFKXNACDGB-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is known for its potential use in drug development, molecular biology, and material synthesis.

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in molecular biology research to study various biological processes.

    Medicine: Potential use in drug development and pharmaceutical research.

    Industry: Utilized in material synthesis and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
  • Other benzamide derivatives with similar functional groups

Uniqueness

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications, particularly in drug development and molecular biology.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-24(15-16-5-3-2-4-6-16)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h2-14H,15H2,1H3,(H,23,25)(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHSIFKXNACDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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